1-甲基茚烷-2-酮

描述

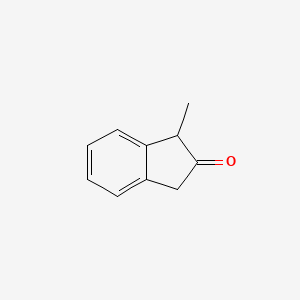

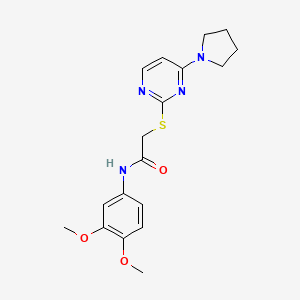

1-Methylindan-2-one is a chemical compound with the molecular formula C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da . The IUPAC name for this compound is 1-methyl-2,3-dihydro-1H-inden-2-one .

Molecular Structure Analysis

The molecule contains a total of 22 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) . The SMILES string representation isCC1C(=O)Cc2ccccc12 . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methylindan-2-one include a molecular weight of 146.1858 g/mol . More specific properties like boiling point, melting point, solubility, etc., were not found in the search results.科学研究应用

核磁共振 (NMR) 光谱学

1-甲基茚满-2-酮衍生物已用于涉及 NMR 光谱学的研究中。例如,它们有助于解释从蕨类植物中分离出的紫杉酚倍半萜的碳 13 NMR 光谱 (Fukuoka 等人,1983)。

合成和化学分析

研究人员合成了 1-甲基茚满-2-酮的各种类似物,例如 2,3-二氢-2,5-二甲基-1H-茚满-2-甲醇,这是一种有价值的花香型气味剂。这项工作说明了该化合物在复杂有机分子合成中的重要性 (Vial 等人,2005)。

立体化学和异构化

1-甲基茚满-2-酮已因其立体化学性质而受到研究。对 1-甲基茚满的顺式和反式 2-取代物(1-甲基茚满-2-酮的衍生物)的研究提供了对立体化学异构化过程的见解 (Shadbolt,1970)。

光谱学和结构研究

研究还集中在 1-甲基茚满-2-酮的光谱性质上。例如,计算该化合物的圆二色性旋转强度以了解其分子结构 (Badlwin-Biosclair & Shillady,1978)。

有机合成

1-甲基茚满-2-酮在各种有机化合物的合成中发挥作用。例如,它用于脱氧核糖核苷磷酰胺的合成,证明了它在核苷酸化学中的用途 (Grajkowski 等人,2001)。

气相自由基阳离子化学

该化合物已在气相自由基阳离子化学的背景下进行研究,阐明了其在特定条件下的行为和结构性质 (Holman 等人,1986)。

安全和危害

Safety data for 1-Methylindan-2-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

1-methyl-1,3-dihydroinden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFJKYPFHFHIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)

![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)

![1-(benzo[d]oxazol-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)

![4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2783595.png)